Cas no 1247197-42-7 (3-chloro-4-(dimethyl-1H-1,2,4-triazol-5-yl)aniline)

3-Chloro-4-(dimethyl-1H-1,2,4-triazol-5-yl)aniline is a heterocyclic aromatic compound featuring a chloro-substituted aniline core linked to a dimethyl-1,2,4-triazole moiety. This structure imparts unique reactivity, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The presence of both electron-donating (aniline) and electron-withdrawing (chloro, triazole) groups enhances its versatility in cross-coupling reactions and functionalization. Its well-defined molecular architecture ensures consistent performance in the development of biologically active compounds, particularly in the synthesis of triazole-containing derivatives. The compound's stability under standard storage conditions further supports its utility in research and industrial applications.
3-chloro-4-(dimethyl-1H-1,2,4-triazol-5-yl)aniline structure
1247197-42-7 structure
商品名:3-chloro-4-(dimethyl-1H-1,2,4-triazol-5-yl)aniline
CAS番号:1247197-42-7
MF:C10H11ClN4
メガワット:222.67414021492
MDL:MFCD16851622
CID:5605481
PubChem ID:62696648

3-chloro-4-(dimethyl-1H-1,2,4-triazol-5-yl)aniline 化学的及び物理的性質

名前と識別子

    • 3-Chloro-4-(1,3-dimethyl-1h-1,2,4-triazol-5-yl)aniline
    • 1247197-42-7
    • CS-0283982
    • 3-chloro-4-(dimethyl-1H-1,2,4-triazol-5-yl)aniline
    • EN300-942165
    • Benzenamine, 3-chloro-4-(1,3-dimethyl-1H-1,2,4-triazol-5-yl)-
    • MDL: MFCD16851622
    • インチ: 1S/C10H11ClN4/c1-6-13-10(15(2)14-6)8-4-3-7(12)5-9(8)11/h3-5H,12H2,1-2H3
    • InChIKey: SZBVEOXUVIPKLX-UHFFFAOYSA-N
    • ほほえんだ: ClC1C=C(C=CC=1C1=NC(C)=NN1C)N

計算された属性

  • せいみつぶんしりょう: 222.0672241g/mol
  • どういたいしつりょう: 222.0672241g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 15
  • 回転可能化学結合数: 1
  • 複雑さ: 226
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 56.7Ų
  • 疎水性パラメータ計算基準値(XlogP): 2

じっけんとくせい

  • 密度みつど: 1.38±0.1 g/cm3(Predicted)
  • ふってん: 449.6±55.0 °C(Predicted)
  • 酸性度係数(pKa): 2.92±0.10(Predicted)

3-chloro-4-(dimethyl-1H-1,2,4-triazol-5-yl)aniline 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-942165-0.25g
3-chloro-4-(dimethyl-1H-1,2,4-triazol-5-yl)aniline
1247197-42-7 95.0%
0.25g
$774.0 2025-02-21
Enamine
EN300-942165-0.5g
3-chloro-4-(dimethyl-1H-1,2,4-triazol-5-yl)aniline
1247197-42-7 95.0%
0.5g
$809.0 2025-02-21
Enamine
EN300-942165-2.5g
3-chloro-4-(dimethyl-1H-1,2,4-triazol-5-yl)aniline
1247197-42-7 95.0%
2.5g
$1650.0 2025-02-21
Enamine
EN300-942165-1g
3-chloro-4-(dimethyl-1H-1,2,4-triazol-5-yl)aniline
1247197-42-7
1g
$842.0 2023-09-01
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1354652-250mg
3-Chloro-4-(1,3-dimethyl-1h-1,2,4-triazol-5-yl)aniline
1247197-42-7 98%
250mg
¥29131.00 2024-08-09
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1354652-50mg
3-Chloro-4-(1,3-dimethyl-1h-1,2,4-triazol-5-yl)aniline
1247197-42-7 98%
50mg
¥26611.00 2024-08-09
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1354652-100mg
3-Chloro-4-(1,3-dimethyl-1h-1,2,4-triazol-5-yl)aniline
1247197-42-7 98%
100mg
¥23889.00 2024-08-09
Enamine
EN300-942165-0.1g
3-chloro-4-(dimethyl-1H-1,2,4-triazol-5-yl)aniline
1247197-42-7 95.0%
0.1g
$741.0 2025-02-21
Enamine
EN300-942165-1.0g
3-chloro-4-(dimethyl-1H-1,2,4-triazol-5-yl)aniline
1247197-42-7 95.0%
1.0g
$842.0 2025-02-21
Enamine
EN300-942165-0.05g
3-chloro-4-(dimethyl-1H-1,2,4-triazol-5-yl)aniline
1247197-42-7 95.0%
0.05g
$707.0 2025-02-21

3-chloro-4-(dimethyl-1H-1,2,4-triazol-5-yl)aniline 関連文献

3-chloro-4-(dimethyl-1H-1,2,4-triazol-5-yl)anilineに関する追加情報

Comprehensive Overview of 3-chloro-4-(dimethyl-1H-1,2,4-triazol-5-yl)aniline (CAS No. 1247197-42-7): Properties, Applications, and Research Insights

3-chloro-4-(dimethyl-1H-1,2,4-triazol-5-yl)aniline (CAS No. 1247197-42-7) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research due to its unique structural features. The molecule combines a chloroaniline backbone with a dimethyl-1,2,4-triazole moiety, offering versatile reactivity and potential bioactivity. Researchers are increasingly exploring its applications in drug discovery, particularly as a kinase inhibitor scaffold or antimicrobial agent, aligning with current trends in targeted therapy development.

The compound’s structure-activity relationship (SAR) has become a focal point in modern medicinal chemistry. With the rise of AI-driven drug design and computational molecular modeling, 1247197-42-7 is frequently studied for its electronic properties and binding affinities. Its triazole ring system—a privileged structure in pharmaceuticals—enhances hydrogen bonding capabilities, making it relevant for addressing drug resistance challenges, a hot topic in antibiotic and anticancer research.

In agrochemical applications, derivatives of 3-chloro-4-(dimethyl-1H-1,2,4-triazol-5-yl)aniline show promise as plant growth regulators or pesticide intermediates. The compound’s chlorine substituent and triazole nitrogen atoms contribute to its stability and bioavailability, key factors in sustainable agriculture innovations. Recent patents highlight its role in developing next-generation crop protection agents, addressing global demands for food security and eco-friendly formulations.

Synthetic methodologies for CAS No. 1247197-42-7 often involve Pd-catalyzed cross-coupling or cyclization reactions, reflecting advancements in green chemistry techniques. Laboratories prioritize atom-economical routes to minimize waste, resonating with the industry’s shift toward circular economy principles. Analytical characterization typically employs HPLC-MS and NMR spectroscopy, ensuring high purity for research applications.

From a commercial perspective, suppliers of 3-chloro-4-(dimethyl-1H-1,2,4-triazol-5-yl)aniline emphasize GMP compliance and scalable synthesis to meet the needs of contract research organizations (CROs). The compound’s patent landscape reveals growing IP activity, particularly in bioconjugation technologies and prodrug development. These trends correlate with rising searches for "custom synthesis of triazole derivatives" and "aniline-based bioactive molecules" in scientific databases.

Ongoing studies investigate the metabolic stability and toxicological profile of this compound, critical for preclinical development. Its logP value and solubility parameters are frequently optimized through structure modification, a process accelerated by machine learning algorithms in modern labs. Such interdisciplinary approaches position 1247197-42-7 as a valuable candidate for high-throughput screening platforms.

In summary, 3-chloro-4-(dimethyl-1H-1,2,4-triazol-5-yl)aniline represents a compelling case study in functional heterocyclic chemistry. Its dual utility in life sciences and material innovation underscores its relevance across industries, while its synthetic versatility continues to inspire novel research directions in an era of precision molecular engineering.

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